molecular formula C10H6ClNO2 B1457158 5-Chloroisoquinoline-1-carboxylic acid CAS No. 1179149-33-7

5-Chloroisoquinoline-1-carboxylic acid

Cat. No.: B1457158
CAS No.: 1179149-33-7
M. Wt: 207.61 g/mol
InChI Key: LXMZDKJEIQAZIM-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol It is a derivative of isoquinoline, featuring a chlorine atom at the 5-position and a carboxylic acid group at the 1-position

Scientific Research Applications

5-Chloroisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 5-Chloroisoquinoline-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The relevant papers for this compound are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloroisoquinoline-1-carboxylic acid can be synthesized from 5-chloroisoquinoline-1-carbonitrile. The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid . The reaction typically involves heating the nitrile compound with a strong acid or base, followed by neutralization and purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the aforementioned hydrolysis reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-chloroisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 5-position, resulting in different chemical properties and reactivity.

    5-Bromoisoquinoline-1-carboxylic acid:

    5-Fluoroisoquinoline-1-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

Uniqueness

5-Chloroisoquinoline-1-carboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMZDKJEIQAZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731395
Record name 5-Chloroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179149-33-7
Record name 5-Chloroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroisoquinoline-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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